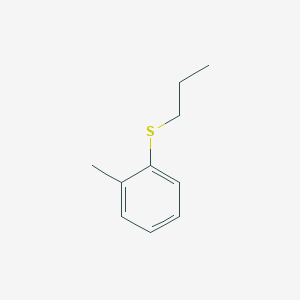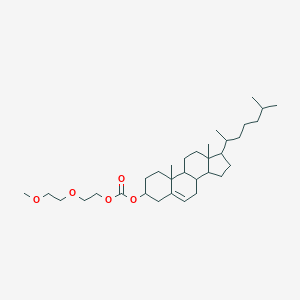
Cholest-5-en-3-ol (3beta)-, 2-(2-methoxyethoxy)ethyl carbonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cholest-5-en-3-ol (3beta)-, 2-(2-methoxyethoxy)ethyl carbonate is a steroid derivative that has gained attention in recent years due to its potential applications in scientific research. This compound is also known as MEC and is synthesized through a specific method that involves the use of various reagents. The purpose of Additionally, this paper will list future directions for further research on this compound.
作用機序
The mechanism of action of MEC is not fully understood, but it is believed to act as a cholesterol mimic in cell membranes. MEC has been shown to increase the fluidity of cell membranes, which can affect various cellular processes such as signaling and transport. Additionally, MEC has been shown to have an effect on the activity of certain enzymes, which may be related to its ability to act as a substrate for these enzymes.
生化学的および生理学的効果
MEC has been shown to have various biochemical and physiological effects. In vitro studies have shown that MEC can affect the activity of certain enzymes, including acetylcholinesterase and butyrylcholinesterase. Additionally, MEC has been shown to have an effect on cell membrane fluidity, which can affect cellular processes such as signaling and transport. In vivo studies have shown that MEC can reduce cholesterol levels in the blood and liver, which may have potential therapeutic applications.
実験室実験の利点と制限
One advantage of using MEC in lab experiments is its excellent solubility in organic solvents, which allows for easy incorporation into delivery systems such as liposomes. Additionally, MEC can be used as a fluorescent probe for biological imaging, which can provide valuable information about cellular processes. However, one limitation of using MEC in lab experiments is its cost, as it is a relatively expensive compound. Additionally, MEC has limited stability in aqueous solutions, which may limit its use in certain experiments.
将来の方向性
There are several future directions for further research on MEC. One area of research is the development of new drug delivery systems using MEC, as its excellent solubility and ability to mimic cholesterol in cell membranes make it an attractive candidate for drug delivery. Additionally, further research is needed to fully understand the mechanism of action of MEC and its effects on cellular processes. Furthermore, the potential therapeutic applications of MEC in reducing cholesterol levels in the blood and liver should be explored further.
合成法
The synthesis of MEC involves the use of cholesteryl chloroformate, 2-(2-methoxyethoxy)ethyl alcohol, and triethylamine. The reaction is carried out in a solvent such as dichloromethane and requires careful control of the reaction conditions. The final product is purified through column chromatography to obtain a high yield of pure MEC.
科学的研究の応用
MEC has been used in various scientific research applications, including drug delivery systems, biological imaging, and as a substrate for enzyme assays. MEC has been shown to have excellent solubility in organic solvents and can be easily incorporated into liposomes and other delivery systems. Additionally, MEC can be used as a fluorescent probe for biological imaging due to its unique spectral properties. Furthermore, MEC can be used as a substrate for enzyme assays due to its ability to be cleaved by certain enzymes.
特性
CAS番号 |
18016-42-7 |
|---|---|
製品名 |
Cholest-5-en-3-ol (3beta)-, 2-(2-methoxyethoxy)ethyl carbonate |
分子式 |
C33H56O5 |
分子量 |
532.8 g/mol |
IUPAC名 |
[10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 2-(2-methoxyethoxy)ethyl carbonate |
InChI |
InChI=1S/C33H56O5/c1-23(2)8-7-9-24(3)28-12-13-29-27-11-10-25-22-26(38-31(34)37-21-20-36-19-18-35-6)14-16-32(25,4)30(27)15-17-33(28,29)5/h10,23-24,26-30H,7-9,11-22H2,1-6H3 |
InChIキー |
APYWAVOIAJEUHM-UHFFFAOYSA-N |
SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)OCCOCCOC)C)C |
正規SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)OCCOCCOC)C)C |
その他のCAS番号 |
18016-42-7 |
同義語 |
Carbonic acid cholest-5-en-3β-yl=2-(2-methoxyethoxy)ethyl ester |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



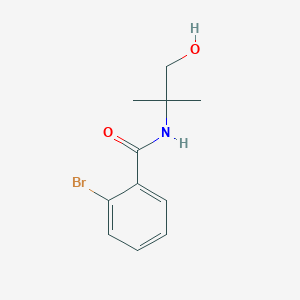
![1,2-Dimethylbenzo[e]benzimidazole](/img/structure/B102733.png)
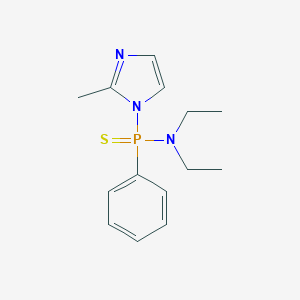
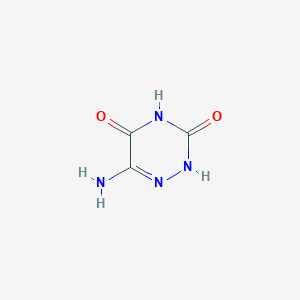
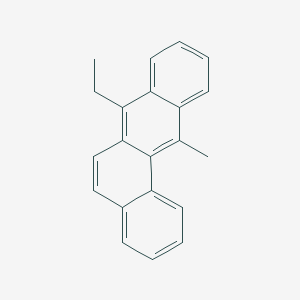
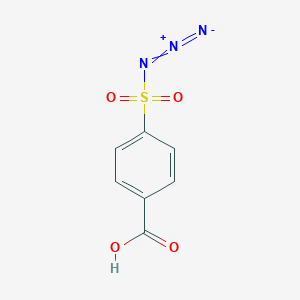
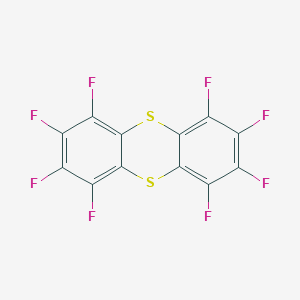

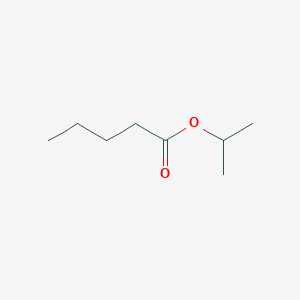
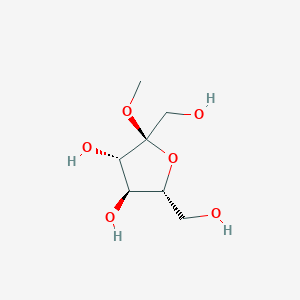
![7,7-Difluorobicyclo[4.1.0]hepta-1,3,5-triene](/img/structure/B102754.png)

